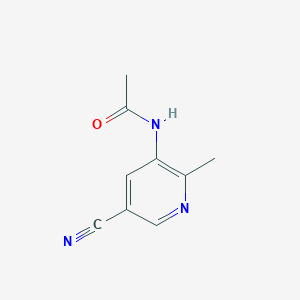

N-(5-Cyano-2-methylpyridin-3-yl)acetamide

Descripción

N-(5-Cyano-2-methylpyridin-3-yl)acetamide is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 2, a cyano group (-CN) at position 5, and an acetamide moiety (-NH-C(O)-CH3) at position 3. Pyridine derivatives like this are often explored in pharmaceutical and agrochemical research due to their versatility in interactions with biological targets.

Propiedades

IUPAC Name |

N-(5-cyano-2-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-9(12-7(2)13)3-8(4-10)5-11-6/h3,5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRNZWIJYQWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259190 | |

| Record name | Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628557-05-0 | |

| Record name | Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-methylpyridin-3-yl)acetamide typically involves the reaction of 5-cyano-2-methylpyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of N-(5-Cyano-2-methylpyridin-3-yl)acetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Cyano-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(5-Cyano-2-methylpyridin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(5-Cyano-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyridine-Based Acetamide Derivatives

Key Observations:

Substituent Effects on Solubility and Reactivity: The hydroxyl group in and enhances polarity, likely increasing aqueous solubility compared to the methyl and cyano groups in the target compound.

Electronic and Steric Differences: The methyl group at position 2 in the target compound may donate electron density to the pyridine ring, while the cyano group at position 5 withdraws electrons, creating a polarized electronic environment. In contrast, hydroxyl substituents (as in and ) can participate in hydrogen bonding, altering intermolecular interactions.

Non-Pyridine Analog: 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks a pyridine ring but shares cyano and acetamide functional groups.

Hypothetical Property Trends and Research Implications

While specific physicochemical or biological data for these compounds are unavailable in the provided sources, the following trends are inferred from structural features:

Table 2: Hypothetical Property Trends

Notes and Limitations

- The comparisons above are based on structural analogs from the Catalog of Pyridine Compounds .

- The safety profile of 2-Cyano-N-[(methylamino)carbonyl]acetamide underscores the need for thorough toxicological studies on cyano-containing acetamides, including the target compound.

- Further research is required to validate these hypotheses with experimental data.

Actividad Biológica

N-(5-Cyano-2-methylpyridin-3-yl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(5-Cyano-2-methylpyridin-3-yl)acetamide features a pyridine ring with the following substituents:

- Cyano group at position 5

- Methyl group at position 2

- Acetamide functional group attached to the nitrogen at position 3

This structure is significant as it allows for various interactions in biological systems, particularly through hydrogen bonding due to the presence of the amide and cyano groups.

Antimicrobial Properties

Research indicates that N-(5-Cyano-2-methylpyridin-3-yl)acetamide exhibits promising antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Pseudomonas aeruginosa | < 20 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, N-(5-Cyano-2-methylpyridin-3-yl)acetamide has been investigated for anticancer activity . Studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell growth and survival. The compound's mechanism involves interaction with molecular targets such as enzymes and receptors that play critical roles in tumor progression.

Case Study: Anticancer Mechanism

A study evaluated the effects of N-(5-Cyano-2-methylpyridin-3-yl)acetamide on human cancer cell lines. The results indicated:

- Induction of apoptosis as evidenced by increased caspase activity.

- Inhibition of cell proliferation with an IC50 value ranging from 15 to 25 µM across different cell lines.

The biological activity of N-(5-Cyano-2-methylpyridin-3-yl)acetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cell growth and survival.

- Receptor Modulation : It could modulate receptor activity that is crucial for cellular signaling processes involved in cancer progression and microbial resistance.

- Signaling Pathway Alteration : By affecting key signaling pathways, such as those related to apoptosis and inflammation, this compound demonstrates potential therapeutic benefits.

Synthesis and Applications

The synthesis of N-(5-Cyano-2-methylpyridin-3-yl)acetamide typically involves the reaction between 5-cyano-2-methylpyridine and acetic anhydride, often in the presence of a base like pyridine. This method yields high purity and is suitable for both laboratory research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.